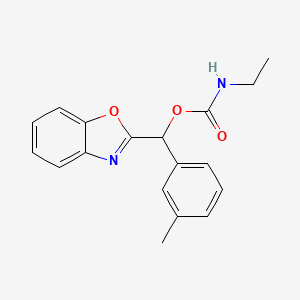

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate

説明

“(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate” is a synthetic carbamate derivative featuring a benzoxazole heterocycle linked to a 3-methylphenyl group and an ethylcarbamate moiety. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, π-conjugated systems, and ability to participate in hydrogen bonding .

特性

CAS番号 |

104029-83-6 |

|---|---|

分子式 |

C18H18N2O3 |

分子量 |

310.3 g/mol |

IUPAC名 |

[1,3-benzoxazol-2-yl-(3-methylphenyl)methyl] N-ethylcarbamate |

InChI |

InChI=1S/C18H18N2O3/c1-3-19-18(21)23-16(13-8-6-7-12(2)11-13)17-20-14-9-4-5-10-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21) |

InChIキー |

ZAHDUHNBXCJVGP-UHFFFAOYSA-N |

正規SMILES |

CCNC(=O)OC(C1=CC=CC(=C1)C)C2=NC3=CC=CC=C3O2 |

製品の起源 |

United States |

準備方法

The synthesis of Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring, followed by further functionalization to introduce the m-tolyl and ethylcarbamate groups . The reaction conditions often include the use of solvents like toluene and oxidants such as manganese dioxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like manganese dioxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Substitution reactions can occur at different positions on the benzoxazole ring, often using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

科学的研究の応用

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures to (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate exhibit anticancer properties. Studies have shown that benzoxazole derivatives can inhibit tumor growth by interfering with cellular proliferation mechanisms .

- A notable study demonstrated that certain benzoxazole derivatives are effective against breast cancer cells by inducing apoptosis and inhibiting cell migration .

- Antimicrobial Properties :

- Drug Delivery Systems :

Environmental Applications

- Detection of Carcinogenic Compounds :

- Bioremediation :

Cosmetic Applications

- Skin Care Formulations :

- The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. It has been studied for its potential antioxidant effects, which can protect skin cells from oxidative stress .

- Regulatory guidelines require thorough safety assessments of such compounds before they are marketed in cosmetic products, ensuring consumer safety and product efficacy .

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzoxazole derivatives, including (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate, and their effects on cancer cell lines. Results indicated significant cytotoxicity against specific cancer types, highlighting the compound's potential as a lead structure for drug development .

- Environmental Monitoring : In a study focused on food safety, researchers utilized derivatives of (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate to develop analytical methods for detecting heterocyclic amines in grilled meats. The findings emphasized the importance of monitoring such compounds due to their carcinogenic potential .

作用機序

The mechanism of action of Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The compound may also interact with microbial cell membranes, leading to disruption and cell death in bacteria and fungi .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzoxazole-carbamate hybrids. Below is a comparative analysis with structurally related compounds:

Key Differences

Core Heterocycle: The target compound’s benzoxazole core distinguishes it from triazole () or benzimidazole () derivatives. Unlike benzamides (), the carbamate group in the target compound offers hydrolytic lability, enabling controlled release of active metabolites.

Ethylcarbamate vs. acrylamide (): Carbamates are less electrophilic, reducing nonspecific protein binding but limiting covalent inhibition mechanisms.

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step reactions (e.g., benzoxazole formation followed by carbamoylation), contrasting with simpler benzamide syntheses via acyl chloride coupling ().

Research Findings and Implications

- Synthetic Challenges : The incorporation of both benzoxazole and carbamate groups necessitates careful optimization of reaction conditions. For example, ethyl chloroformate-mediated carbamoylation (as in ) may require inert atmospheres to prevent hydrolysis.

- Structure-Activity Relationships (SAR) : The 3-methylphenyl substituent may enhance hydrophobic interactions in enzyme binding pockets, as seen in analogous benzamide catalysts (). However, the carbamate’s hydrolytic sensitivity could limit in vivo efficacy without prodrug strategies.

生物活性

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate, a compound with the molecular formula C18H18N2O3, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 310.3 g/mol

- LogP : 3.7 (indicating moderate lipophilicity)

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 5

The biological activity of (1,3-benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving neurotransmitter regulation and metabolic processes. The benzoxazole moiety is known to form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Antimicrobial Efficacy

Research has demonstrated that compounds similar to (1,3-benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate possess significant antimicrobial activity. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate | Various Bacteria | TBD |

Note: The exact MIC values for the target compound are still under investigation.

Case Studies

- Insecticidal Activity : A study explored the insecticidal properties of benzoxazole derivatives against Aedes aegypti larvae. Compounds containing similar structural motifs showed promising larvicidal activity with LC50 values significantly lower than traditional insecticides .

- Neuroprotective Effects : Research into related benzoxazole compounds has indicated potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways and inhibition of oxidative stress markers .

Toxicity Studies

Safety assessments are crucial for evaluating the potential therapeutic applications of (1,3-benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate. Initial toxicity studies indicate that at higher concentrations, some derivatives exhibit mild behavioral effects in animal models but do not show significant structural damage to vital organs like the liver or kidneys .

Q & A

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。